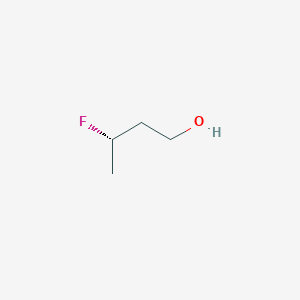

![molecular formula C16H16N2O3S B2482009 1-(苯并[d]异噁唑啉-3-基)-N-(2,3-二甲基苯基)甲磺酰胺 CAS No. 1797696-94-6](/img/structure/B2482009.png)

1-(苯并[d]异噁唑啉-3-基)-N-(2,3-二甲基苯基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(benzo[d]isoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide is a compound of interest in various fields of chemistry and pharmacology, primarily due to its structural uniqueness and potential biological activities. Its synthesis and properties are pivotal for the exploration of its applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of such compounds often involves the strategic functionalization of the benzo[d]isoxazole and dimethylphenyl scaffolds, followed by their coupling, potentially utilizing sulfonamide linkage strategies. For example, the use of methanesulfonic acid/SiO2 has been demonstrated as an effective combination for synthesizing aromatic compounds, which could be analogous to the methods employed for synthesizing our compound of interest (Sharghi & Asemani, 2009).

科学研究应用

选择性甲磺酰化

在科学研究中,一项相关的应用涉及选择性甲磺酰化过程。例如,1H-苯并三唑-1-基甲磺酸酯已被用于其在分子内氨基的选择性甲磺酰化中的有效性。这个过程突显了甲磺酰胺衍生物在促进合成化学中的选择性反应中的作用,可能适用于类似1-(苯并[d]异噁唑-3-基)-N-(2,3-二甲基苯基)甲磺酰胺这样的衍生物,用于对生物活性分子或药物合成中间体的有针对性修饰 (Sun Young Kim et al., 1999)。

分子识别

分子识别和与特定化学计量比形成配合物是另一个应用领域。甲磺酰胺衍生物已被合成用于其与二羧酸形成配合物的能力,表明它们在分子识别过程中的潜力。这样的功能可以在设计传感器或催化剂的背景下进行探索 (Qi Yan-xing, 2004)。

光物理性质

此外,与1-(苯并[d]异噁唑-3-基)-N-(2,3-二甲基苯基)甲磺酰胺相关的化合物,如含有甲磺酰胺基团的化合物,已被研究其光物理性质。例如,已合成2,5-二苯并噁唑基酚及相关化合物,并评估其激发态分子内质子转移荧光。这些研究强调了甲磺酰胺衍生物在开发用于应用如电离辐射检测的荧光材料中的潜在用途 (J. Kauffman & G. S. Bajwa, 1993)。

杂环合成

甲磺酸/SiO2已被用作合成苯并噻唑的有效组合,突显了甲磺酰胺衍生物在促进芳香族和脂肪族杂环合成中的重要性。这强调了这类化合物在合成有机化学中的实用性,特别是在合成复杂杂环结构方面 (H. Sharghi & O. Asemani, 2009)。

未来方向

Future research could focus on elucidating the synthesis, properties, and potential applications of this compound. It would be particularly interesting to investigate the biological activity of this compound given the presence of the benzo[d]isoxazol-3-yl and methanesulfonamide functional groups, which are found in a number of biologically active compounds .

属性

IUPAC Name |

1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-11-6-5-8-14(12(11)2)18-22(19,20)10-15-13-7-3-4-9-16(13)21-17-15/h3-9,18H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAGVEXEBHJLFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Carboxymethyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2481926.png)

![1-(Thieno[3,2-d]pyrimidin-4-ylamino)-2-thiophen-2-ylpropan-2-ol](/img/structure/B2481927.png)

![5-cyclopropyl-5-methyl-3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B2481930.png)

![(2-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2481934.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2481935.png)

![Benzyl (S)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate sulfate](/img/structure/B2481938.png)

![2-Amino-4-(3-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2481939.png)

![N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2481945.png)

![2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2481947.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2481948.png)

![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/no-structure.png)